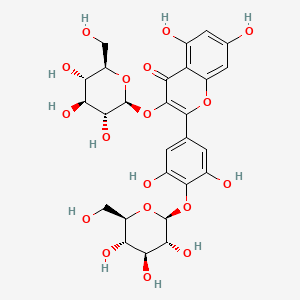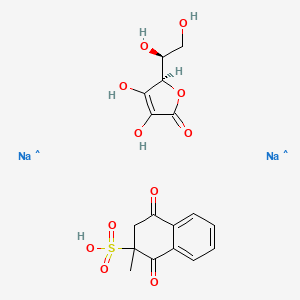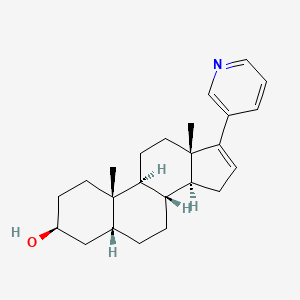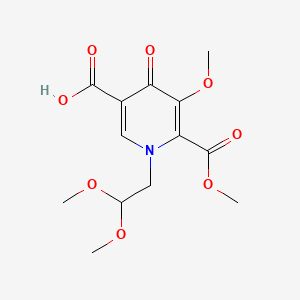
Complanatoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Complanatoside A is a flavonol glycoside isolated from Astragalus complanatus . It is currently used as a quality control index for A. complanatus in the 2010 edition of the Chinese Pharmacopoeia .
Synthesis Analysis
A simple and sensitive LC-MS/MS method has been developed for the determination of Complanatoside A in rat plasma over the range of 2.3–575 ng/mL . Complanatoside A is extracted from plasma by a protein precipitation procedure, separated by LC, and detected by MS/MS in positive electrospray ionization mode .Molecular Structure Analysis
The molecular formula of Complanatoside A is C27H30O18 . Its molecular weight is 642.52 .Physical And Chemical Properties Analysis
Complanatoside A has a molecular weight of 642.52 . It is stable if stored as directed . Its solubility in DMSO is ≥ 35.7 mg/mL .Scientific Research Applications
Complanatoside A: A Comprehensive Analysis of Scientific Research Applications
Anti-Adipogenic Effects: Complanatoside A has been studied for its lipid-lowering effects, confirmed through oil red O staining and the measurement of intracellular and extracellular triglyceride contents. This suggests a potential role in the treatment of conditions associated with lipid metabolism .
2. Enhancement of Stress Resistance and Lifespan Research indicates that Complanatoside A may increase stress resistance and extend the lifespan of Caenorhabditis elegans, implicating a possible application in aging-related studies and therapies .
3. Renal Fibrosis Treatment in Diabetic Mice Complanatoside A has shown promise as a candidate for treating kidney diseases, particularly by blocking renal fibrosis in diabetic mice, which could lead to new therapeutic approaches for diabetic nephropathy .
Mechanism of Action
Complanatoside A (CA) is a flavonol glycoside isolated from Astragalus complanatus . It has been reported to have potential anti-inflammatory and anti-oxidative activities . This article will cover the mechanism of action of Complanatoside A, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of Complanatoside A is NOX4 . NOX4 is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including inflammation and fibrosis .
Mode of Action
Complanatoside A interacts with its target, NOX4, by inhibiting its upregulation during diabetes and TGF-β1 in HK-2 cells . This interaction leads to the suppression of NLRP3 inflammasome activation and downstream inflammation gene expression such as IL-18 and IL-1β .
Biochemical Pathways
The inhibition of NOX4 by Complanatoside A affects several biochemical pathways. It obstructs the epithelial-mesenchymal transition (EMT) to protect renal tubular epithelial cells against fibrosis via blocking NLRP3 activation . Additionally, it reverses the markedly raised autophagy levels in the diabetic model characterized by increasing LC3II/LC3I and Beclin1 .
Pharmacokinetics
A study has shown that salt-processing can facilitate the in vivo adsorption and accelerate the excretion of Complanatoside A . This suggests that the compound’s ADME properties and bioavailability can be influenced by the method of processing .
Result of Action
The action of Complanatoside A results in several molecular and cellular effects. It attenuates glomerular hypertrophy, collagen matrix deposition, and tubular interstitial fibrosis in diabetic mice . Moreover, it hinders the activation of TGF-β1-inducible epithelial-mesenchymal transition (EMT) in HK-2 cells .
Action Environment
While specific studies on how environmental factors influence the action of Complanatoside A are limited, it’s known that the compound’s efficacy can be influenced by the method of processing . For instance, salt-processing has been shown to enhance the compound’s absorption and accelerate its excretion .
Safety and Hazards
properties
IUPAC Name |
2-[3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2/t13-,14-,16-,17-,19+,20+,21-,22-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVOJEYSNCNXJN-XUAXIHHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Complanatoside A | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)



![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)